molecular formula C17H19N5O3S2 B2721642 benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034337-59-0

benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2721642
M. Wt: 405.49
InChI Key: KEIMQHUIYNMOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • HRMS : 385.0683 (M+H)⁺, 387.0655 (M+2+H)⁺, and 407.0503 (M+Na)⁺

Scientific Research Applications

Synthesis and Antibacterial Screening

A series of compounds including benzo[d]thiazol-2-yl derivatives have been synthesized and characterized for their antibacterial activities. These compounds, including variations with thiazole and pyrazole groups, have shown potential in screening for antibacterial properties. This research highlights the application of such compounds in the development of new antibacterial agents (Landage, Thube, & Karale, 2019).

Molecular Docking Studies

The facile synthesis of derivatives involving benzo[d]thiazol-2-yl groups and their molecular docking studies have been explored. These studies aim to understand the interaction between synthesized compounds and potential biological targets. One such study showed promising results with minimum binding energies, indicating the potential for these compounds in drug design and discovery (Malathi & Chary, 2019).

Aggregation and Spectroscopic Studies

Research into the effects of molecular aggregation on compounds containing benzo[d]thiazol-2-yl groups has been conducted. Spectroscopic studies have revealed how substituent groups and concentrations affect aggregation processes. These findings are crucial for understanding the physical chemistry of these compounds and their potential applications in materials science and nanotechnology (Matwijczuk et al., 2016).

Anti-Mycobacterial Activity

A significant application of benzo[d]thiazol-2-yl derivatives is in the field of anti-mycobacterial drug development. A study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has identified these compounds as new chemotypes with potential anti-tubercular activity. Several derivatives exhibited promising in vitro activity against Mycobacterium tuberculosis, highlighting their potential as leads for developing new anti-tubercular agents (Pancholia et al., 2016).

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S2/c1-20-12-13(11-18-20)27(24,25)22-8-4-7-21(9-10-22)17(23)16-19-14-5-2-3-6-15(14)26-16/h2-3,5-6,11-12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIMQHUIYNMOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

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